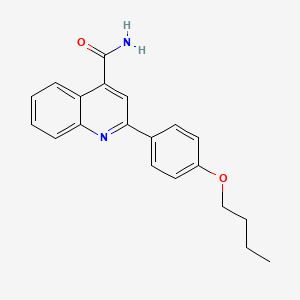

![molecular formula C17H14N2O3 B4624174 2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]benzimidazole derivatives involves several steps, starting from basic structures such as 2-chlorocyclohepta[b]pyrroles, which are treated with o-phenylenediamine to yield cyclohepta[1′,2′:4,5]pyrrolo[1,2-a]benzimidazole derivatives in good yields (Abe et al., 1990). These processes highlight the versatility of pyrrolo[1,2-a]benzimidazole compounds in undergoing various chemical transformations to achieve the desired molecular architecture.

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 3-(4-methoxyphenyl)-1-methyl-pyrrolo[2,1-b]benzothiazole, demonstrates the planar nature of these molecules, which is crucial for their interaction with biological targets (Jia, 1998). This structural characteristic is essential for understanding the compound's potential biological activities and properties.

Chemical Reactions and Properties

Pyrrolo[1,2-a]benzimidazole derivatives are known to undergo various chemical reactions, including annulations with alkynes, leading to pyrido[1,2-a]benzimidazole derivatives (Peng et al., 2015). These reactions are indicative of the compound's reactive nature and its ability to form complex structures with potential biological significance.

Physical Properties Analysis

The physical properties of pyrrolo[1,2-a]benzimidazole derivatives, including solubility, melting points, and more, are directly influenced by their molecular structure. While specific details on the physical properties of "2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one" are not available, related studies on benzimidazole derivatives provide insights into their behavior, suggesting moderate to good solubility in common organic solvents, which is crucial for their application in various fields (Zhang et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Biological Investigations

The chemical compound 2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one is part of a broader class of benzimidazole condensed ring systems. These compounds, including substituted pyrido[1,2‐a]benzimidazoles, have been synthesized for various biological investigations. Some derivatives exhibited in vitro antibacterial activity, although many were screened for antileukemic, antimicrobial, herbicidal, and plant antifungal potencies without showing activity (Rida et al., 1988).

Antimicrobial Properties

Further research into similar structures has led to the development of novel 1,2,3-triazole derivatives that demonstrated potent antimicrobial activity, comparable to clinical drugs like ciprofloxacin and ketoconazole. This indicates the potential of such compounds in antimicrobial applications (Abdel-Wahab et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to the compound of interest, have been studied for their inhibitive action against the corrosion of iron in acidic solutions. These compounds effectively suppress both cathodic and anodic processes of iron corrosion through adsorption on the iron surface, showcasing their potential as corrosion inhibitors (Khaled, 2003).

Anti-Helicobacter pylori Agents

Some benzimidazole derivatives, with modifications to enhance selectivity and antibacterial potency against Helicobacter spp., have been developed. These compounds exhibit bactericidal properties with minimum bactericidal concentrations (MBCs) competitive with clinically used antimicrobials, indicating their potential as narrow-spectrum anti-Helicobacter pylori agents (Kühler et al., 2002).

Catalytic Applications

In addition, benzimidazole derivatives have been explored for their catalytic applications, including in the highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. This process highlights the versatility and potential utility of benzimidazole compounds in synthetic chemistry (Zhu et al., 2007).

Propiedades

IUPAC Name |

2-hydroxy-3a-(3-methoxyphenyl)-4H-pyrrolo[1,2-a]benzimidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)17-10-15(20)16(21)19(17)14-8-3-2-7-13(14)18-17/h2-10,18,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDQYHKNNAULKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C23C=C(C(=O)N2C4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)

![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)